

# Spectroscopic Profile of *m*-Allylphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *m*-Allylphenol

Cat. No.: B1283488

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for ***m*-allylphenol** (3-allylphenol), a valuable building block in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The following sections present predicted and expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is crucial for the identification, characterization, and quality control of ***m*-allylphenol** in a research and development setting.

## Spectroscopic Data

The spectroscopic data presented below are predicted or based on the typical spectral characteristics of the functional groups present in the ***m*-allylphenol** molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for ***m*-allylphenol** are summarized in the tables below.

$^1\text{H}$  NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~6.80	d	1H	Ar-H
~6.75	s	1H	Ar-H
~6.70	d	1H	Ar-H
~5.95	m	1H	-CH=CH <sub>2</sub>
~5.10	d	1H	-CH=CH <sub>2</sub> (trans)
~5.05	d	1H	-CH=CH <sub>2</sub> (cis)
~4.90	s (broad)	1H	-OH
~3.35	d	2H	Ar-CH <sub>2</sub> -

<sup>13</sup>C NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	Ar-C-OH
~140.0	Ar-C-CH <sub>2</sub>
~137.5	-CH=CH <sub>2</sub>
~130.0	Ar-CH
~121.0	Ar-CH
~116.0	-CH=CH <sub>2</sub>
~115.5	Ar-CH
~113.0	Ar-CH
~39.5	Ar-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **m-allylphenol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
3080-3010	Medium	=C-H stretch (alkene)
2980-2850	Medium	Aliphatic C-H stretch
1640-1630	Medium	C=C stretch (alkene)
1600, 1580, 1450	Medium-Strong	Aromatic C=C ring stretch
1390-1310	Strong	O-H bend
1260-1180	Strong	C-O stretch (phenolic)
990, 910	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **m-allylphenol** (molar mass: 134.18 g/mol), the expected major peaks in an electron ionization (EI) mass spectrum are listed below.

m/z	Possible Fragment Ion
134	[M] <sup>+</sup> (Molecular ion)
133	[M-H] <sup>+</sup>
119	[M-CH <sub>3</sub> ] <sup>+</sup>
107	[M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
105	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **m-allylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ , or dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the TMS signal.

### IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small drop of liquid **m-allylphenol** directly onto the ATR crystal.
- **Sample Preparation (Thin Film):** Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal or the clean salt plate.

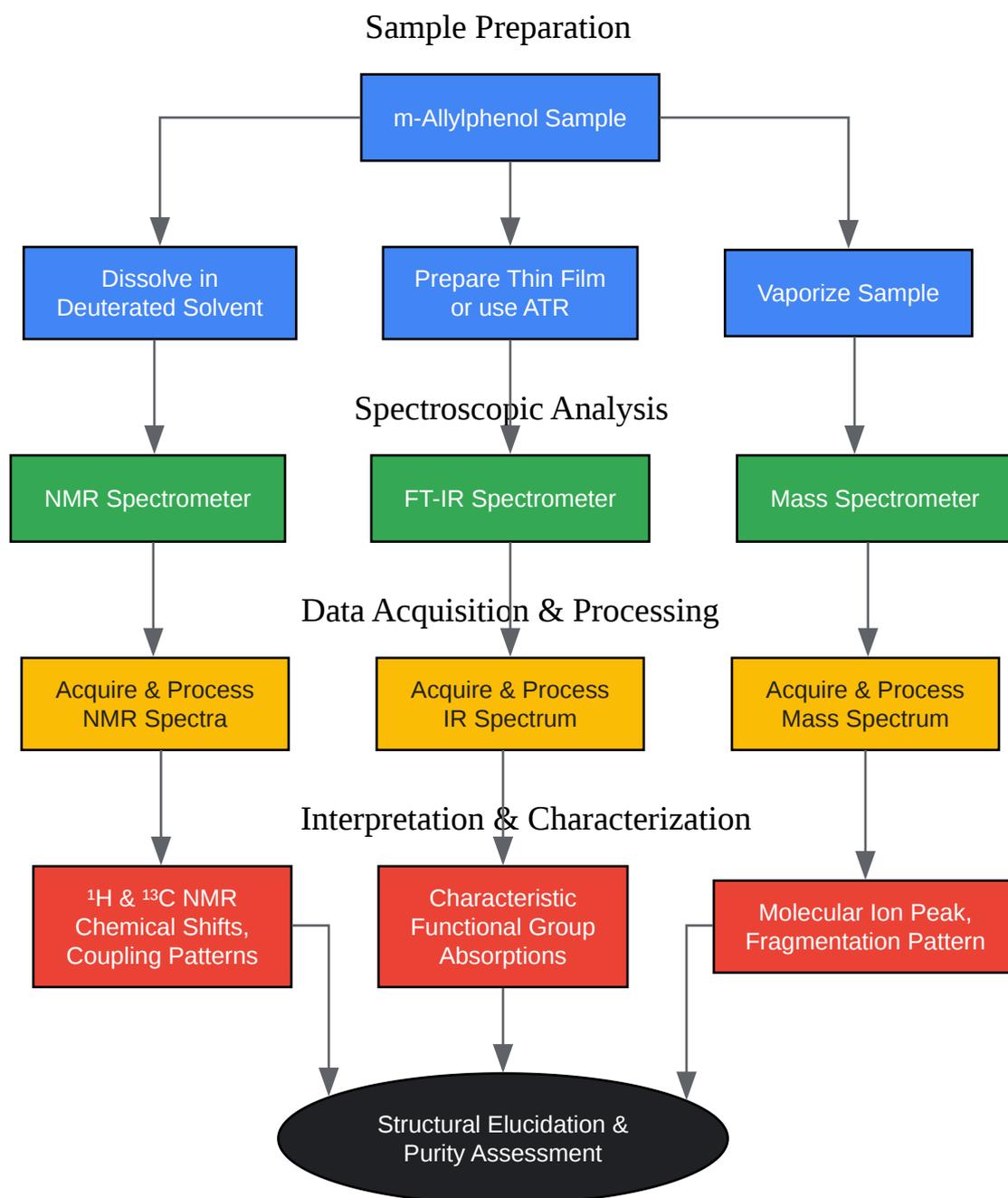
- **Sample Spectrum:** Record the IR spectrum of the prepared sample. The instrument will automatically subtract the background spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding wavenumbers.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting ions and separate them according to their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the separated ions and record their abundance.
- **Data Analysis:** Generate a mass spectrum, which is a plot of ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **m-allylphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **m-Allylphenol**.

- To cite this document: BenchChem. [Spectroscopic Profile of m-Allylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283488#spectroscopic-data-of-m-allylphenol-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)